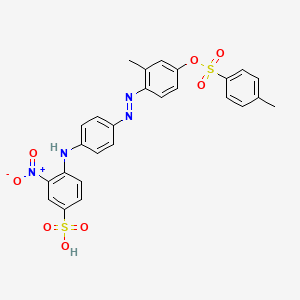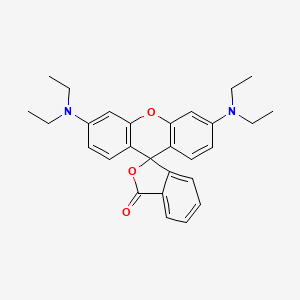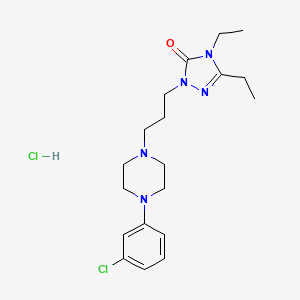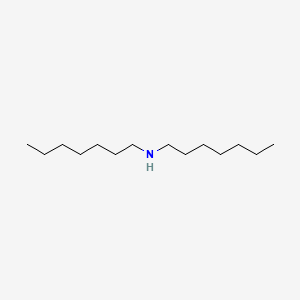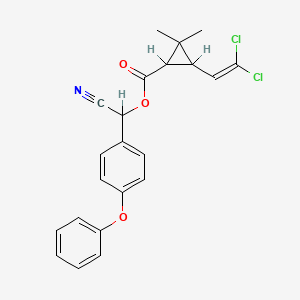
3,4-二氨基苯甲酸甲酯
概述
描述
Methyl 3,4-diaminobenzoate is a chemical compound with the molecular formula C8H10N2O2 . It is also known as 3,4-Diaminobenzoic Acid Methyl Ester . The average mass of this compound is 166.177 Da .
Molecular Structure Analysis
The molecular structure of Methyl 3,4-diaminobenzoate consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 .
Physical And Chemical Properties Analysis
Methyl 3,4-diaminobenzoate is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 376.9±22.0 °C at 760 mmHg, and a flash point of 224.6±18.7 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .
科学研究应用
合成和结构研究:
- 源自 4,5-二氨基苯并[b]噻吩及其 3-甲基衍生物的新环系: 本研究探讨了从二胺制备各种化合物,包括与 3,4-二氨基苯甲酸甲酯相关的化合物 (查普曼、克拉克和夏尔马,1971).
晶体结构和振动光谱:
- 3,4-二氨基苯甲酸和 3,5-二氨基苯甲酸的晶体结构和振动光谱: 这项研究涉及二氨基苯甲酸的晶体结构和红外光谱的研究,提供了对其结构特征的见解 (Rzączyńska 等人,2000).
有机金属化学:
- 3-氨基、4-氨基和 3,5-二氨基苯甲酸的三有机锡衍生物的结构解析: 本文涵盖了二氨基苯甲酸的有机锡酯的合成和结构研究,为有机金属化学做出了贡献 (Tzimopoulos 等人,2009).
化学性质和反应:
- PtII 和 3,4-二氨基苯甲酸二自由基配合物在水溶液中形成的近红外吸收的 pH 响应开关: 本研究探讨了与 PtII 和 3,4-二氨基苯甲酸形成的配合物在不同 pH 条件下的反应,显示了在理解化学性质和反应中的应用 (田村等人,2011).
纳米技术和燃料电池研究:
- 通过原位聚合,聚(2,5-苯并咪唑) 涂层轻松增强 CB/PtRu 的耐用性和 CO 耐受性: 本文提出了一种通过 3,4-二氨基苯甲酸增强直接甲醇燃料电池中使用的 CB/PtRu 稳定性的方法 (杨、余和罗,2016).
腐蚀科学:
- 3,4-二氨基苯甲腈对钢腐蚀的抑制效率评估: 本研究评估了与 3,4-二氨基苯甲酸甲酯相关的化合物在抑制钢腐蚀方面的效率,证明了其在腐蚀科学中的潜在应用 (Sığırcık、Tüken 和 Erbil,2016).
安全和危害
Methyl 3,4-diaminobenzoate is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and wearing personal protective equipment .
属性
IUPAC Name |
methyl 3,4-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLHGOSNCJOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190137 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-49-6 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-diaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 3,4-diaminobenzoate used in the synthesis of benzimidazole derivatives, and what are the potential advantages of this approach?
A1: Methyl 3,4-diaminobenzoate serves as a crucial starting material for synthesizing benzimidazole derivatives, a class of compounds known for their diverse pharmacological properties. One study demonstrates its reaction with 1-adamantanecarboxylic acid in the presence of Trimethylsilyl Polyphosphate (PPSE) to yield Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate. This intermediate is then further modified to obtain various carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives. This synthetic route offers advantages like direct condensation/cyclization, potentially leading to higher yields and simplified reaction procedures compared to multi-step alternatives.
Q2: Can Methyl 3,4-diaminobenzoate be used to synthesize compounds other than benzimidazoles? If so, please provide an example from the research papers.
A2: Yes, Methyl 3,4-diaminobenzoate is also valuable for synthesizing other heterocycles. For instance, research highlights its utility in the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids. By reacting it with 1,2-diarylketones under high-temperature water conditions, the research successfully produced a series of 2,3-diarylquinoxaline-6-carboxylic acids. This method presents a greener alternative to traditional synthetic routes that utilize volatile organic solvents and harsh reagents.
Q3: The research mentions the possibility of decarboxylation as a side reaction. How does this research address this issue in the synthesis of 2,3-diarylquinoxaline carboxylic acids using Methyl 3,4-diaminobenzoate?
A3: Decarboxylation of aromatic carboxylic acids can occur under high-temperature water conditions, leading to undesired byproducts. To address this, the research investigates the reaction parameters meticulously to identify conditions minimizing decarboxylation. Furthermore, the study explores alternative strategies like utilizing the methyl ester of 3,4-diaminobenzoic acid, which allows for ester hydrolysis after the quinoxaline formation, preventing the formation of decarboxylated byproducts.
Q4: What spectroscopic techniques are typically used to characterize Methyl 3,4-diaminobenzoate and its derivatives?
A4: The characterization of Methyl 3,4-diaminobenzoate and its derivatives often relies on spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS. These techniques provide valuable information about the structure, purity, and identity of the synthesized compounds. For example, one study employed these spectroscopic methods to confirm the structures of newly synthesized quinoxaline derivatives.
Q5: What are the potential applications of the synthesized compounds, particularly in the biomedical field?
A5: The synthesized compounds, especially the quinoxaline and benzimidazole derivatives, exhibit promising anticancer activity. Studies suggest that some of these derivatives act as EGFR inhibitors and demonstrate significant cytotoxicity against various cancer cell lines, including lung cancer (A549) . This highlights their potential as lead compounds for developing novel anticancer therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

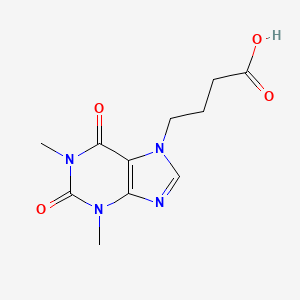
![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)
